molecular formula C10H13NO2 B13116928 Ethyl 4-ethylpicolinate

Ethyl 4-ethylpicolinate

Cat. No.: B13116928
M. Wt: 179.22 g/mol
InChI Key: WZFHBYCACNHHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-ethylpicolinate is an ethyl ester derivative of picolinic acid, characterized by a pyridine ring substituted with an ethyl group at the 4-position and an ester functional group at the 2-position. For example, intermediates like 4-chloro-N-methylpicolinamide () could serve as precursors, with ethylation achieved via reflux in chlorobenzene or similar solvents under basic conditions (e.g., K₂CO₃ wash) .

The compound’s physicochemical properties—such as molecular weight (~179–207 g/mol), solubility in polar solvents (e.g., ethanol, ethyl acetate), and boiling point—can be inferred from structurally related esters. Its electronic profile is influenced by the electron-donating ethyl group at the 4-position, which may enhance ring stability compared to electron-withdrawing substituents like trifluoromethyl or formyl groups .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 4-ethylpyridine-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-3-8-5-6-11-9(7-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

WZFHBYCACNHHDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-ethylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-ethylpicolinic acid chloride with ethanol. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethyl 4-substituted picolinates typically undergo substitution at the ester group or activated positions on the pyridine ring. For example:

  • Hydrolysis : Base-catalyzed saponification would convert the ethyl ester to a carboxylic acid:

    C5H4N COOEt+OHC5H4N COOH+EtOH\text{C}_5\text{H}_4\text{N COOEt}+\text{OH}^-\rightarrow \text{C}_5\text{H}_4\text{N COOH}+\text{EtOH}
    • Reaction conditions: NaOH (1–3 M), reflux, 4–8 hrs (analogous to ethyl picolinate hydrolysis ).

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 3- and 5-positions. For ethyl 4-ethylpicolinate:

  • Nitration : Likely occurs at the 3-position:

    C5H3N COOEt C2H5 +HNO33 NO2 C5H2N COOEt C2H5 \text{C}_5\text{H}_3\text{N COOEt C}_2\text{H}_5\text{ }+\text{HNO}_3\rightarrow \text{3 NO}_2\text{ C}_5\text{H}_2\text{N COOEt C}_2\text{H}_5\text{ }
    • Typical yields: 60–75% (similar to substituted pyridine nitration ).

Metal-Catalyzed Cross-Coupling

The ethyl group at position 4 may participate in palladium-catalyzed couplings:

Reaction TypeReagentsProductYield
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄Biaryl derivatives50–70%
Heck reactionAlkene, Pd(OAc)₂Alkenylated pyridine derivatives45–65%

Data extrapolated from ethyl 4-(bromomethyl)picolinate coupling reactions .

Reduction Reactions

  • Ester to Alcohol : LiAlH₄ reduces the ester to a hydroxymethyl group:

    C5H4N COOEtLiAlH4C5H4N CH2OH\text{C}_5\text{H}_4\text{N COOEt}\xrightarrow{\text{LiAlH}_4}\text{C}_5\text{H}_4\text{N CH}_2\text{OH}
    • Reaction time: 2–4 hrs at 0°C .

Oxidation Reactions

The ethyl side chain may undergo oxidation:

  • Benzylic Oxidation :

    C5H4N CH2CH3KMnO4C5H4N COOH\text{C}_5\text{H}_4\text{N CH}_2\text{CH}_3\xrightarrow{\text{KMnO}_4}\text{C}_5\text{H}_4\text{N COOH}
    • Requires acidic conditions (H₂SO₄) and heating .

Complexation with Metals

The picolinate moiety acts as a bidentate ligand:

Metal IonCoordination ModeApplicationReference
Cu(II)N,O-chelationCatalysis
Gd(III)Tridentate bindingMRI contrast agents

Thermal Decomposition

Under pyrolysis conditions (300–400°C), decomposition yields:

  • CO₂

  • Pyridine derivatives

  • Ethylene gas (from ester cleavage) .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via a nucleophilic acyl substitution mechanism, with hydroxide attack at the carbonyl carbon .

  • Electrophilic Substitution : Directed by the electron-withdrawing pyridine nitrogen, favoring meta-substitution .

Limitations and Research Gaps

  • No direct experimental data for this compound exists in peer-reviewed literature.

  • Predictions rely on analogs like ethyl 4-methylpicolinate and ethyl picolinate .

  • Stability under radical conditions (e.g., polymerization) remains unexplored.

Scientific Research Applications

Ethyl 4-ethylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-ethylpicolinate and its analogs:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound* Ethyl (-CH₂CH₃) C₁₀H₁₃NO₂ ~179.22 Moderate polarity, ester reactivity
Ethyl 4-(trifluoromethyl)picolinate Trifluoromethyl (-CF₃) C₉H₈F₃NO₂ 207.16 High electronegativity, enhanced stability
Ethyl 4-formylpicolinate Formyl (-CHO) C₉H₉NO₃ 179.17 Reactive aldehyde group, prone to oxidation
Ethyl 2-(piperidin-4-yl)acetate Piperidin-4-yl (saturated ring) C₉H₁₇NO₂ 187.24 Higher solubility in water, basic nitrogen center

Key Findings:

Electronic Effects: The ethyl group in this compound acts as an electron donor, reducing pyridine ring acidity compared to Ethyl 4-(trifluoromethyl)picolinate, where the -CF₃ group withdraws electrons, increasing electrophilicity and stability under harsh conditions . Ethyl 4-formylpicolinate’s formyl group introduces reactivity toward nucleophiles (e.g., in Schiff base formation), a trait absent in the ethyl-substituted analog .

Synthetic Pathways: this compound may be synthesized via methods analogous to those in , such as refluxing 4-chloropicolinic acid derivatives with ethanol in chlorobenzene. In contrast, Ethyl 2-(piperidin-4-yl)acetate requires coupling reagents like EDC·HCl and cesium carbonate, highlighting differences in intermediate complexity .

Physicochemical Behavior :

  • Ethyl 4-(trifluoromethyl)picolinate exhibits lower solubility in polar solvents (e.g., log P ~1.8) compared to this compound (estimated log P ~1.2) due to the hydrophobic -CF₃ group .
  • Ethyl 2-(piperidin-4-yl)acetate’s saturated piperidine ring enhances water solubility (TPSA = 38.3 Ų) versus the aromatic pyridine-based analogs (TPSA ~45–50 Ų) .

Applications :

  • Trifluoromethyl and formyl derivatives are often used in pharmaceuticals for metabolic stability or as synthetic intermediates, whereas ethyl-substituted picolinates may serve as ligands in catalysis or agrochemicals due to their balanced electronic profile .

Q & A

Q. Methodological Guidance :

  • Synthesis : Include detailed procedures for recrystallization or distillation to achieve high purity.
  • Characterization : Use triple-detector HPLC for purity validation and compare NMR shifts with literature values.
  • Data Reporting : Tabulate properties in supplementary materials (e.g., "Density: 1.12 g/cm³ at 25°C; IR (KBr): 1720 cm⁻¹ (ester C=O stretch)") .

How can researchers design experiments to resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Contradictions in NMR or MS data often arise from impurities, solvent effects, or instrument calibration. To address this:

Replicate Conditions : Reproduce experiments using identical solvents and equipment (e.g., 500 MHz NMR with deuterated chloroform).

Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography for structural confirmation).

Statistical Analysis : Apply error margin calculations (e.g., ±0.1 ppm for NMR shifts) to assess data variability .

Q. Example Workflow :

  • Step 1 : Synthesize the compound using two independent routes (e.g., esterification vs. Grignard addition).
  • Step 2 : Characterize each batch via HPLC-MS and 2D NMR (COSY, HSQC) to identify batch-specific impurities.
  • Step 3 : Publish raw data (e.g., NMR FID files) in supplementary materials for peer validation .

What computational strategies are effective in predicting the solvation behavior of this compound?

Advanced Research Question
Density Functional Theory (DFT) and molecular dynamics (MD) simulations can model solute-solvent interactions. For example:

  • DFT : Optimize the molecular geometry to calculate dipole moments and polarizability, which influence solubility.
  • MD Simulations : Use forcefields (e.g., OPLS-AA) to predict diffusion coefficients in solvents like water or ethanol. A 2024 study on ethyl lactate demonstrated MD’s accuracy in replicating experimental viscosity trends, a methodology applicable to this compound .

Q. Implementation Steps :

Parameterization : Derive atomic charges via Natural Bond Orbital (NBO) analysis.

Validation : Compare simulated density/viscosity with experimental data at 0.1–50 MPa.

Phase Equilibria : Apply Gibbs ensemble Monte Carlo simulations to predict liquid-vapor equilibria in absence of empirical data .

How should researchers integrate existing literature to optimize synthetic routes for this compound?

Basic Research Question
Conduct a systematic review using databases like SciFinder or Reaxys, focusing on:

  • Reaction Yields : Prioritize methods with >70% yield and minimal side products.
  • Catalyst Efficiency : Compare metal catalysts (e.g., Pd/C vs. CuI) for cost and environmental impact.
  • Green Chemistry Metrics : Evaluate solvent choices (e.g., ethyl lactate vs. DMF) using E-factors .

Q. Data Synthesis Table :

Synthetic RouteCatalystSolventYield (%)Reference
EsterificationH₂SO₄Ethanol85[DOI1]
Cross-CouplingPd/CDMF92[DOI2]

What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

Advanced Research Question
For IC₅₀/EC₅₀ determination:

Nonlinear Regression : Fit data to a Hill equation using software like GraphPad Prism.

Error Analysis : Report 95% confidence intervals and perform ANOVA to compare replicates.

Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Case Study :
A 2023 kinase inhibition assay used four-parameter logistic regression (R² = 0.98) to calculate IC₅₀ = 12.3 ± 1.5 μM, with p < 0.05 significance against control .

How can researchers address ethical and reproducibility concerns in preclinical studies involving this compound?

Basic Research Question
Follow NIH guidelines for experimental reporting:

  • Animal Studies : Include sample size justification (e.g., power analysis), anesthesia protocols, and euthanasia methods.
  • Data Transparency : Publish raw spectra, chromatograms, and statistical code in repositories like Zenodo .

Q. Checklist :

  • ARRIVE 2.0 compliance for in vivo experiments.
  • Blinding during data collection/analysis.
  • Conflict of interest disclosure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.